3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one
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Overview
Description
3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one is a heterocyclic organic compound with a unique structure that includes a fused cyclopentane and pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one typically involves cyclization reactions. One common method is the Pd-catalyzed oxidative annulation of enamides with diazabicyclic olefins . This reaction requires specific conditions, including the use of Pd(OAc)2 as a catalyst and Cu(OAc)2 as an oxidant.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Cu(OAc)2 and reducing agents such as hydrogen gas in the presence of a catalyst. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution reactions could introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action for 3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, depending on the functional groups present on the compound. For example, derivatives of this compound have been shown to inhibit certain enzymes, which could be useful in drug development .
Comparison with Similar Compounds
Similar Compounds
3,3a,4,5,6,6a-Hexahydrocyclopenta[b]pyrrol-2-amine: This compound has a similar core structure but includes an amine group, which alters its chemical properties.
Gliclazide EP Impurity E:
Uniqueness
3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one is unique due to its fused ring structure, which provides a rigid framework that can be functionalized in various ways
Properties
Molecular Formula |
C7H9NO |
---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
3,3a,6,6a-tetrahydro-1H-cyclopenta[b]pyrrol-2-one |
InChI |
InChI=1S/C7H9NO/c9-7-4-5-2-1-3-6(5)8-7/h1-2,5-6H,3-4H2,(H,8,9) |
InChI Key |
YCQHGXPMKJEBSL-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1NC(=O)C2 |
Origin of Product |
United States |
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